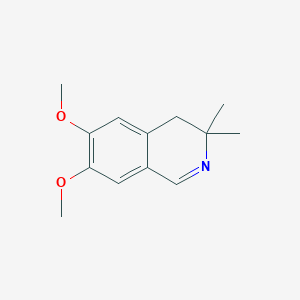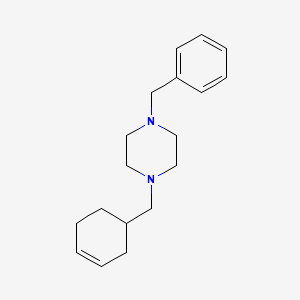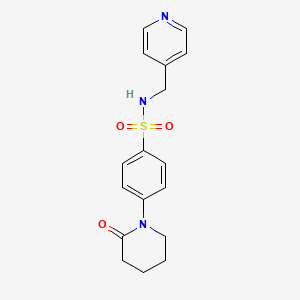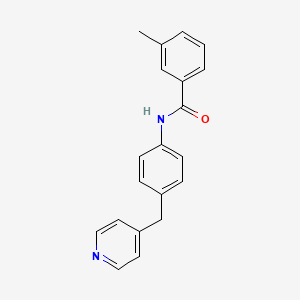
6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline
概要
説明
6,7-Dimethoxy-3,3-dimethyl-4H-isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, and two methyl groups at the 3 position, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch reaction, which is a classical method for synthesizing isoquinoline derivatives. This reaction typically involves the cyclization of benzylamine derivatives in the presence of an acid catalyst.
Another method involves the use of the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the isoquinoline core. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-3,3-dimethyl-4H-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as hydroxyl, nitro, and sulfonyl groups.
科学的研究の応用
6,7-Dimethoxy-3,3-dimethyl-4H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic effects for neurological disorders .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound is similar in structure but lacks the two methyl groups at the 3 position.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: This compound has a methyl group at the 1 position instead of the 3 position.
6,7-Dimethoxy-3,3-dimethyl-1-methylsulfanyl-4H-isoquinoline: This compound has a methylsulfanyl group at the 1 position
Uniqueness
6,7-Dimethoxy-3,3-dimethyl-4H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and methyl groups at specific positions on the isoquinoline ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2)7-9-5-11(15-3)12(16-4)6-10(9)8-14-13/h5-6,8H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVGZTZOKFHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C=N1)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-phenoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5078917.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5078929.png)

![(5Z)-3-methyl-5-[[2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5078950.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5078953.png)
![3-[(3-ethylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5078954.png)
![4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B5078961.png)
![3-(2-methoxyphenyl)-2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5078969.png)
![4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B5079007.png)
![2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5079013.png)

![2-[2-methoxy-6-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetonitrile](/img/structure/B5079022.png)

![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5079029.png)
